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Quantitative Pharmacokinetic Data in Humans

The following tables consolidate key pharmacokinetic findings from clinical studies involving the

encorafenib and binimetinib combination.

Table 1: Effect of Encorafenib on Cytochrome P450 (CYP) Enzyme Probe Substrates (Inje Cocktail

Study) [1]

This table summarizes the results of a drug-drug interaction study investigating the effect of steady-state

encorafenib on various CYP enzymes. Geometric least-squares mean ratios (with 90% confidence intervals)

are reported.

CYP
Enzyme

Probe
Substrate

Impact of Steady-State Encorafenib (Day 14
vs. Day 1)

Clinical
Conclusion

| CYP3A4 | Midazolam | Cmax ↓ 74% AUClast ↓ 82% | Strong inducer | | CYP2C9 | Losartan | No clinically

significant DDI | Not an inducer | | CYP1A2 | Caffeine | No clinically significant DDI | Not an inducer | |

CYP2C19 | Omeprazole | No clinically significant DDI | Not an inducer | | CYP2D6 | Dextromethorphan |

No clinically significant DDI | Not an inducer |
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Table 2: Effect of Modafinil (a CYP3A4 Inducer) on Encorafenib and Binimetinib Pharmacokinetics

[2] This table shows the geometric least-squares mean ratio (GMR%) of exposure parameters when

encorafenib and binimetinib were co-administered with modafinil versus alone.

Analyte Impact of Steady-State Modafinil (Day 21 vs. Day 14) Conclusion

| Encorafenib | Cmax ↓ 20.2% AUClast ↓ 23.8% | Weak effect; no dosing adjustment needed | | Encorafenib

Metabolite (LHY746) | No substantial change | - | | Binimetinib | No clinically significant DDI | Not

susceptible to CYP3A4-mediated DDIs | | Binimetinib Metabolite (AR00426032) | No clinically significant

DDI | - |

Table 3: Absorption, Distribution, Metabolism, and Excretion (ADME) of Binimetinib in Humans [3]

This table outlines the mass balance and primary clearance pathways for binimetinib derived from a study

with healthy male participants receiving a single 45 mg dose of [14C]-labeled binimetinib.

Parameter Result / Finding

Total Radioactivity Recovery 93.6% (mean) of the administered dose

Primary Route of Excretion Feces (62.3%), Urine (31.4%)

Major Clearance Pathway Direct glucuronidation (61.2%)

Key Metabolizing Enzymes UGT1A1 (primary), CYP1A2, CYP2C19

Absorption At least ≈50%, but likely significantly higher

Detailed Experimental Protocols

The methodologies below are adapted from the cited clinical studies and can serve as a template for

designing pharmacokinetic and DDI experiments.
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Protocol 1: Clinical Drug-Drug Interaction (DDI) Study using a
Cocktail Approach

This protocol is designed to evaluate a drug's potential to inhibit or induce multiple CYP enzymes

simultaneously [1].

Study Population: Patients with BRAF V600-mutant advanced solid tumors.
Study Design:

Participants receive an oral "cocktail" of specific CYP probe substrates (e.g., losartan for
CYP2C9, midazolam for CYP3A4, caffeine for CYP1A2, omeprazole for CYP2C19,

dextromethorphan for CYP2D6) on three days: Day -7 (baseline), Day 1, and Day 14.
Continuous dosing of the investigational drug(s) (encorafenib 450 mg QD and binimetinib 45

mg BID) begins on Day 1.
Sample Collection:

Pharmacokinetic Sampling: Serial blood samples are collected over 8 hours following cocktail
administration on each of the three days.

Urine Collection: Total urine is collected over an 8-hour interval on cocktail administration
days.

Bioanalysis: Plasma and urine concentrations of each probe substrate are quantified using
validated, sensitive methods like HPLC-MS/MS.

Data Analysis: Non-compartmental analysis (NCA) is performed to determine PK parameters (Cmax,
AUClast). The geometric mean ratio of each probe substrate's exposure (with vs. without the

investigational drug) and its 90% confidence interval are calculated to assess the DDI potential.

Protocol 2: Mass Balance and ADME Study

This protocol aims to characterize the absorption, metabolism, and excretion routes of a drug [3].

Study Population: Healthy male participants.
Dosing: A single oral dose of the drug (e.g., binimetinib 45 mg) containing a tracer amount of

radiolabeled (14C) material is administered.
Sample Collection:

Blood/Plasma: Serial samples are collected over a prolonged period (e.g., 312 hours) to
determine the concentration-time profile of total radioactivity and the parent drug.

Excreta: All urine and feces are collected over the same period until the recovery of
radioactivity falls below a predefined threshold (e.g., <1% of dose for two consecutive 24-hour

collections).
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Metabolite Profiling: Plasma, urine, and fecal samples are analyzed using techniques like liquid

chromatography coupled with mass spectrometry (LC-MS) and radiodetection to identify and quantify
the parent drug and its metabolites.

Data Analysis:
Calculate cumulative recovery of radioactivity in urine and feces to establish mass balance.

Determine the PK parameters for the parent drug and total radioactivity.
Identify the major metabolic pathways and estimate the contribution of each clearance route

(e.g., renal excretion of unchanged drug, metabolic clearance via glucuronidation).

Metabolic Pathways and Study Design Visualization

The following diagrams illustrate the key metabolic pathways of the drugs and the workflow of the DDI

study.
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Diagram Title: Encorafenib Oxidative Metabolism
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Screening and Enrollment

Day -7: Baseline Cocktail
(Probe Substrates PK)

Day 1: Cocktail + Start Encorafenib/Binimetinib
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Diagram Title: Inje Cocktail DDI Study Workflow

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. An Evaluation of the Drug Interaction Potential of Encorafenib in... [pubmed.ncbi.nlm.nih.gov]

2. Evaluation of the effect of modafinil on the pharmacokinetics of... [link.springer.com]

3. The Absorption, Distribution, Metabolism, and Excretion of ... [pmc.ncbi.nlm.nih.gov]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s548758?utm_src=pdf-body-img
https://www.smolecule.com/products/s548758?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/41215578/
https://link.springer.com/article/10.1007/s00280-024-04676-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC11780716/
https://www.smolecule.com/products/s548758?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


To cite this document: Smolecule. [encorafenib binimetinib combination rat plasma pharmacokinetics].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548758#encorafenib-binimetinib-combination-rat-plasma-

pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/b548758#encorafenib-binimetinib-combination-rat-plasma-pharmacokinetics
https://www.smolecule.com/products/b548758#encorafenib-binimetinib-combination-rat-plasma-pharmacokinetics
https://www.smolecule.com/products/b548758#encorafenib-binimetinib-combination-rat-plasma-pharmacokinetics
https://www.smolecule.com/products/b548758#encorafenib-binimetinib-combination-rat-plasma-pharmacokinetics
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548758?utm_src=pdf-bulk
https://www.smolecule.com/products/s548758?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

